REACTION_CXSMILES
|
[CH3:1][SH:2].[Na].[F:4][C:5]([F:17])([F:16])[C:6]1[CH:7]=[C:8]([N+:13]([O-:15])=[O:14])[CH:9]=[CH:10][C:11]=1Cl>C(O)C>[CH3:1][S:2][C:11]1[CH:10]=[CH:9][C:8]([N+:13]([O-:15])=[O:14])=[CH:7][C:6]=1[C:5]([F:17])([F:16])[F:4] |^1:2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The recovered precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |